molecular formula C13H26F6N2O4S2 B1423174 Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide CAS No. 906478-91-9

Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1423174
CAS No.: 906478-91-9
M. Wt: 452.5 g/mol
InChI Key: ALYCOCULEAWWJO-UHFFFAOYSA-N
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Description

Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C13H26F6N2O4S2 and a molar mass of 452.48 g/mol. This compound is known for its excellent ionic conductivity and stability, making it a valuable component in various scientific and industrial applications.

Scientific Research Applications

High Conductivity Molten Salts

Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide has been explored for its potential in creating high conductivity molten salts. Research demonstrates its effectiveness in producing salts with reduced melting points, some of which are molten at room temperature. This feature is particularly relevant for applications as ionic liquids, with certain salts exhibiting excellent glass-forming properties and high room temperature conductivity (McFarlane et al., 2000).

Electrochemistry and Electrode Kinetics

Studies on the reduction of oxygen in various ionic liquids, including this compound, reveal valuable insights into their electrode kinetics and mechanisms. The research employed various models to simulate and deduce parameters such as heterogeneous rate constants and electrode potential, highlighting the compound's potential in electrochemical applications (Rogers et al., 2009).

Molecular Ordering and Surface Studies

High-resolution Rutherford backscattering spectroscopy has been used to study the surface structure of this compound. This research provides direct evidence of molecular ordering at the surface, indicating its significant potential in surface science and nanotechnology applications (Nakajima et al., 2008).

Thermodynamic and Transport Properties

Comprehensive studies combining experimental and molecular dynamics have investigated the thermodynamic and transport properties of this compound. These studies provide valuable data on properties like self-diffusivities and activation energies, crucial for applications in areas such as materials science and engineering (Cadena et al., 2006).

Ionic Liquid Electrolytes in Lithium Batteries

This compound has been studied in the context of lithium batteries, specifically focusing on ionic liquid electrolytes. The research showcases its suitability and improved stability as an electrolyte in advanced lithium batteries, indicating its significant role in the development of more efficient and stable energy storage technologies (Fernicola et al., 2007).

Safety and Hazards

Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

While specific future directions for Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide were not found in the search results, similar compounds are being explored for use in lithium-ion batteries , which suggests potential future applications in energy storage technologies.

Mechanism of Action

Target of Action

Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide, also known as TBATs, is a type of ionic liquid commonly used in organic synthesis . The primary targets of this compound are the reactants in various organic reactions, where it acts as a phase transfer catalyst .

Mode of Action

TBATs can act as a phase transfer catalyst in different organic phases, catalyzing organic reactions such as nucleophilic reactions, oxidation reactions, and reduction reactions . As a catalyst, it accelerates the reaction rate by providing an alternative reaction pathway with a lower activation energy, thereby increasing the efficiency of the reaction.

Biochemical Pathways

The specific biochemical pathways affected by TBATs depend on the type of organic reaction it is catalyzing. For instance, in nucleophilic reactions, it may facilitate the transfer of a nucleophile from one phase to another, enabling the nucleophile to react with an electrophile that is in a different phase .

Pharmacokinetics

Like other ionic liquids, it is known to have good solubility in common organic solvents, including ethanol, acetonitrile, and dimethylformamide , which could potentially influence its absorption and distribution if it were to be used in a biological context.

Result of Action

The result of TBATs’ action is the facilitation of organic reactions, leading to increased reaction rates and efficiencies . This can result in higher yields of the desired products in organic synthesis.

Action Environment

The action of TBATs can be influenced by various environmental factors. For instance, its solubility and catalytic activity can be affected by the type of solvent used . Additionally, its stability under common experimental conditions allows it to be stored for long periods without decomposition , which can influence its efficacy and stability in different environments.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in polar aprotic solvents.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;triethyl(pentyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N.C2F6NO4S2/c1-5-9-10-11-12(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-11H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCOCULEAWWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693697
Record name N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906478-91-9
Record name 1-Pentanaminium, N,N,N-triethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906478-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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